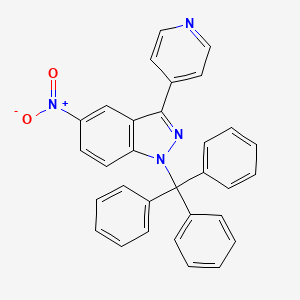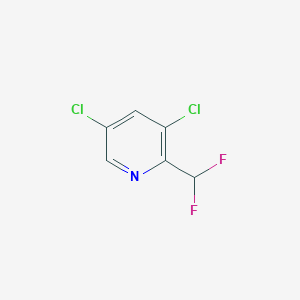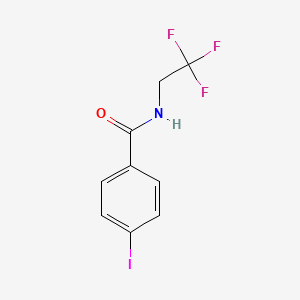![molecular formula C22H24ClNO5 B1398268 Ácido (2S,4S)-1-(terc-butoxicarbonil)-4-[(5-cloro[1,1'-bifenil]-2-il)oxi]-2-pirrolidincarboxílico CAS No. 1354486-36-4](/img/structure/B1398268.png)
Ácido (2S,4S)-1-(terc-butoxicarbonil)-4-[(5-cloro[1,1'-bifenil]-2-il)oxi]-2-pirrolidincarboxílico
Descripción general
Descripción
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1’-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidinecarboxylic acids This compound is characterized by the presence of a tert-butoxycarbonyl group, a biphenyl moiety with a chlorine substituent, and a pyrrolidine ring
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential use in drug discovery and development, particularly for targeting specific biological pathways.
Industry: Use in the production of specialty chemicals or materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1’-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid typically involves multiple steps, including the protection of functional groups, formation of the pyrrolidine ring, and introduction of the biphenyl moiety. Common synthetic routes may include:
- Protection of the amine group with a tert-butoxycarbonyl (Boc) group.
- Formation of the pyrrolidine ring through cyclization reactions.
- Introduction of the biphenyl moiety via coupling reactions, such as Suzuki or Stille coupling.
- Chlorination of the biphenyl ring using chlorinating agents like thionyl chloride or N-chlorosuccinimide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1’-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The chlorine atom on the biphenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce alkyl or aryl groups.
Mecanismo De Acción
The mechanism of action of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1’-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and influencing cellular pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(4-chloro[1,1’-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid: Similar structure but with a chlorine atom at a different position on the biphenyl ring.
(2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-bromo[1,1’-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The uniqueness of (2S,4S)-1-(tert-Butoxycarbonyl)-4-[(5-chloro[1,1’-biphenyl]-2-yl)oxy]-2-pyrrolidinecarboxylic acid lies in its specific substitution pattern and the presence of the tert-butoxycarbonyl protecting group, which can influence its reactivity and interactions with other molecules.
Propiedades
IUPAC Name |
(2S,4S)-4-(4-chloro-2-phenylphenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClNO5/c1-22(2,3)29-21(27)24-13-16(12-18(24)20(25)26)28-19-10-9-15(23)11-17(19)14-7-5-4-6-8-14/h4-11,16,18H,12-13H2,1-3H3,(H,25,26)/t16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERVLMPWUZADIW-WMZOPIPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=C(C=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=C(C=C2)Cl)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B1398188.png)







![2-(4-amino-1H-pyrrolo[3,2-c]pyridin-1-yl)-N,N-dimethylacetamide](/img/structure/B1398198.png)


![(5-p-Tolyl-[1,2,4]oxadiazol-3-yl)-acetic acid ethyl ester](/img/structure/B1398204.png)
![[13C]-9-Methylfluorene-9-carbonyl chloride](/img/structure/B1398207.png)
